molecular formula C18H23N3O B2869816 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide CAS No. 1235094-07-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide

Cat. No.: B2869816
CAS No.: 1235094-07-1
M. Wt: 297.402
InChI Key: QPYTZSNZOPYGPW-UHFFFAOYSA-N
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Description

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide is a complex organic compound featuring a benzimidazole moiety, a cyclohexyl group, and a cyclopropanecarboxamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid . The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, and the final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide is unique due to its combination of a benzimidazole moiety, a cyclohexyl group, and a cyclopropanecarboxamide group.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(14-9-10-14)19-11-12-5-7-13(8-6-12)17-20-15-3-1-2-4-16(15)21-17/h1-4,12-14H,5-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYTZSNZOPYGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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